5-(3-Chlorophenyl)-3-[(3-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine
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Overview
Description
5-(3-Chlorophenyl)-3-[(3-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring substituted with chlorophenyl groups and a methylthio group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-3-[(3-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Substitution Reactions: The chlorophenyl groups can be introduced through nucleophilic substitution reactions using chlorobenzene derivatives.
Thioether Formation: The methylthio group can be added via a thioetherification reaction using methylthiol and suitable catalysts.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups (if present) to amines.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Amines: Products of reduction reactions.
Functionalized Derivatives: Products of substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studies on the absorption, distribution, metabolism, and excretion of the compound.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-3-[(3-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine may involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects can be mediated through pathways involving inhibition or activation of these targets, leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound with a triazole ring.
Fluconazole: A triazole antifungal agent.
Itraconazole: Another triazole antifungal agent.
Uniqueness
Substitution Pattern: The presence of chlorophenyl and methylthio groups distinguishes this compound from other triazole derivatives.
Biological Activity: The unique substitution pattern may confer distinct biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H12Cl2N4S |
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Molecular Weight |
351.3 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5-[(3-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H12Cl2N4S/c16-12-5-1-3-10(7-12)9-22-15-20-19-14(21(15)18)11-4-2-6-13(17)8-11/h1-8H,9,18H2 |
InChI Key |
LFVCHRHMIGQKLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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